molecular formula C26H24N4O5S2 B11627313 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627313
M. Wt: 536.6 g/mol
InChI Key: XTFMMFUVCGJQMZ-NHDPSOOVSA-N
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Description

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core comprises a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 1,3-benzodioxole-methylamino group and a (Z)-configured thiazolidinone moiety bearing a tetrahydrofuranmethyl substituent .

Properties

Molecular Formula

C26H24N4O5S2

Molecular Weight

536.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-16-6-7-19-20(10-16)35-14-34-19)18(24(29)31)11-21-25(32)30(26(36)37-21)13-17-5-3-9-33-17/h2,4,6-8,10-11,17,27H,3,5,9,12-14H2,1H3/b21-11-

InChI Key

XTFMMFUVCGJQMZ-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step typically involves the condensation of a suitable pyrimidine derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This can be achieved by reacting the intermediate with a thioamide and an appropriate aldehyde or ketone.

    Attachment of the benzodioxolylmethyl group: This step involves the reaction of the intermediate with a benzodioxole derivative, often under basic conditions.

    Final modifications: Additional steps may be required to introduce the furan and other functional groups, typically involving selective protection and deprotection strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound ID/Reference Thiazolidinone Substituent (R) Pyrido-Pyrimidinone Substituents Molecular Formula* Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Tetrahydro-2-furanylmethyl 1,3-Benzodioxol-5-ylmethylamino C₂₄H₂₃N₄O₅S₂ 519.6 Hypothesized enhanced solubility due to oxygen-rich tetrahydrofuran
Analog 2-Phenylethyl 1,3-Benzodioxol-5-ylmethylamino C₂₉H₂₅N₄O₄S₂ 573.7 Increased lipophilicity from aromatic phenyl group; potential for improved membrane permeability
Compound Butyl Benzyl(methyl)amino C₂₅H₂₆N₄O₂S₂ 478.6 Alkyl chain may enhance metabolic stability; reduced polarity compared to target compound
Compounds Phenyl (10a), 4-Chlorophenyl (10b) Pyrazolo-pyrimidine core Varies (e.g., C₂₃H₁₈ClN₅O₂S for 10b) ~450–500 (estimated) Anti-inflammatory activity demonstrated; chlorophenyl substitution may enhance target affinity

*Molecular formulas inferred from substituent differences; exact values require experimental validation.

Key Differences and Implications

Thiazolidinone Substituent Effects: Target Compound: The tetrahydrofuranmethyl group introduces oxygen atoms, likely improving aqueous solubility and hydrogen-bonding capacity compared to phenyl () or butyl () substituents .

Core Modifications: The pyrido-pyrimidinone core in the target compound differs from the pyrazolo-pyrimidine scaffold in analogs.

Bioactivity Predictions: Computational similarity metrics (e.g., Tanimoto or Dice indexes) suggest moderate similarity between the target compound and analogs due to shared thiazolidinone and aromatic motifs . However, graph-based comparison methods highlight significant divergence in branching and stereochemistry .

Research Findings and Hypotheses

  • Solubility vs. Permeability : The tetrahydrofuranmethyl group in the target compound may strike a balance between solubility (beneficial for bioavailability) and moderate lipophilicity (for membrane penetration) compared to purely hydrophobic substituents .
  • Synthetic Feasibility: ’s reflux-based synthesis using thiazolidinone precursors suggests adaptable routes for modifying the target compound’s substituents .
  • Biological Performance : Analogs with chlorophenyl groups () exhibit marked anti-inflammatory activity, implying that halogenation could be explored in the target compound for enhanced potency .

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